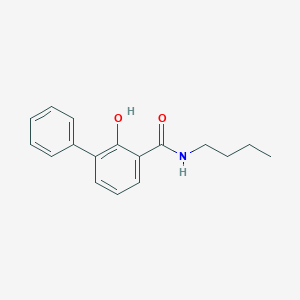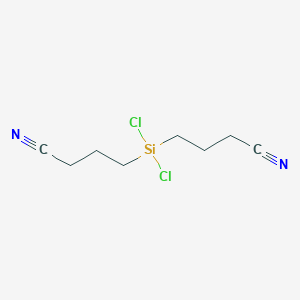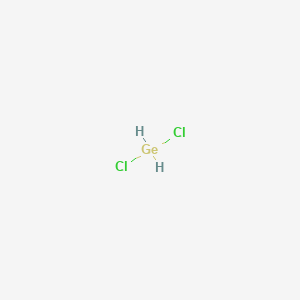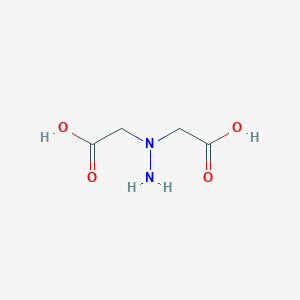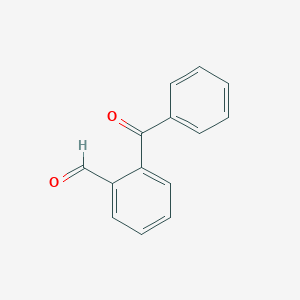
2-Benzoylbenzaldehyde
概要
説明
2-Benzoylbenzaldehyde is a compound that can be synthesized and utilized in various chemical reactions to produce a range of products, including heterocycles and polycyclic compounds. It is related to other benzaldehyde derivatives, which are often used as building blocks in organic synthesis due to their reactivity and versatility.
Synthesis Analysis
The synthesis of compounds related to 2-Benzoylbenzaldehyde can be achieved through different methods. For instance, 2-alkynylbenzaldehydes can be used as precursors for the generation of cyclic compounds, particularly O-heterocycles, through NHC-catalyzed oxidative cyclization reactions under aerobic conditions . Additionally, 2-alkynylbenzaldehydes are versatile building blocks for creating functionalized polycyclic compounds, especially heterocycles, via tandem reactions . The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination as a key step . Moreover, 2-propargylbenzaldehydes have been used to synthesize 3-benzyl isoquinolines through domino imination/cycloisomerisation .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds similar to 2-Benzoylbenzaldehyde can be studied using computational methods such as ab initio and density functional theory (DFT). For example, 2-(4-methoxyphenyl)benzo[d]thiazole has been investigated to determine its ground state structure and vibrational frequencies, with B3LYP DFT method showing superior results .
Chemical Reactions Analysis
2-Benzoylbenzaldehyde and its derivatives participate in various chemical reactions. For instance, 2-hydroxybenzaldehydes can react with alkynes, alkenes, or allenes to produce 2-alkenoylphenols through a rhodium-catalyzed system . Additionally, 2-ethynylbenzaldehydes can undergo ZnCl2-catalyzed [4 + 2] benzannulation with alkynes to selectively synthesize naphthalene derivatives . A novel synthesis of 2-benzoylbenzothiazoles and 2-benzylbenzothiazoles has been developed using an FeCl3 catalyzed air oxidized tandem process from 2-aminothiophenols and phenylacetaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Benzoylbenzaldehyde derivatives can be influenced by the substituents on the benzene ring and the type of reactions they undergo. For example, the palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde over a Pd(111) surface has been studied using density functional theory to understand the reaction mechanisms and properties of the resulting products . The catalytic conversion suggests the production of phenol as an intermediate, providing insights into the chemical properties of these compounds.
科学的研究の応用
Fluorescence Reaction in Pharmaceutical Research : 2-Benzoylbenzaldehyde reacts with primary diamines to form fluorescing isoindoloquinazolines, which are useful in pharmaceutical applications (Troschütz & Heinemann, 1996).
Organic Synthesis : It's used in the synthesis of 4-benzoylbenzaldehydes via the reduction of benzoyl tributylphosphonium chlorides by samarium diiodide (Maeda et al., 2000).
Biological Activity of Complexes : Complexes formed from the reaction of 2-Benzoylbenzaldehyde derivatives have been studied for their antibacterial activity, showing potential as lead molecules for drug design (Pasayat et al., 2012).
Stereochemical Studies : 2-Benzoylbenzaldehyde derivatives have been studied for their stereochemistry in the synthesis of phthalans, contributing to pharmacological research (Petracek et al., 1970).
Condensation Reactions : It's involved in condensation reactions with ethylenediamine, forming products with potential in various chemical applications (McKechnie & Paul, 1968).
Synthesis of Polycyclic Phosphonates : In Lewis-acid-promoted reactions, 2-Benzoylbenzaldehyde can form polycyclic phosphonates, useful in chemical synthesis (Yamana & Nakano, 2019).
Metal Chelating Polymers : It is used in the synthesis of metal chelating polymers and their complexes, which have been characterized for their spectral properties (Kaliyappan, Swaminathan, & Kannan, 1996).
Catalytic Oxidation Processes : 2-Benzoylbenzaldehyde derivatives have been studied in copper-catalyzed oxidation reactions of benzyl alcohols to aromatic aldehydes (Wu et al., 2016).
Linkers for Solid Phase Organic Synthesis : Its derivatives are investigated for use as linkers in solid phase organic synthesis, specifically for the formation of secondary amides (Swayze, 1997).
Synthesis of Substituted Benzaldehydes : It's used in the synthesis of substituted benzaldehydes, involving palladium-catalyzed ortho-bromination as a key step (Dubost et al., 2011).
Safety And Hazards
The safety data sheet for 2-Benzoylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
2-benzoylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTVTATSKDEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168376 | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylbenzaldehyde | |
CAS RN |
16780-82-8 | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016780828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



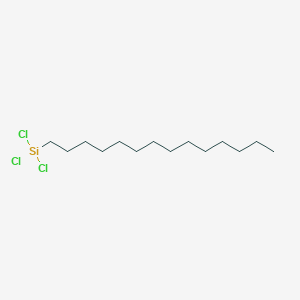
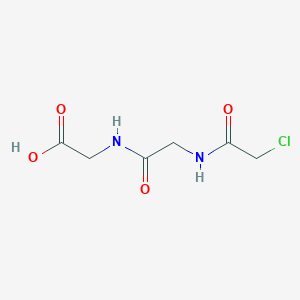

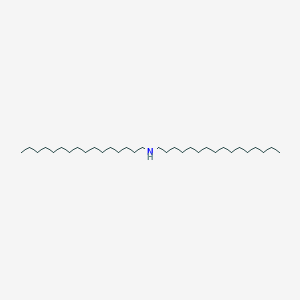
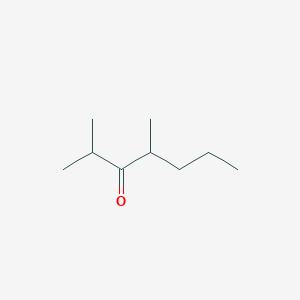
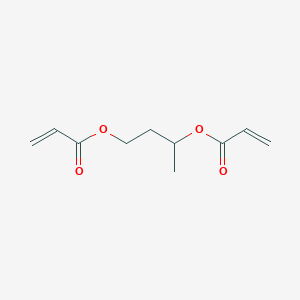
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)

